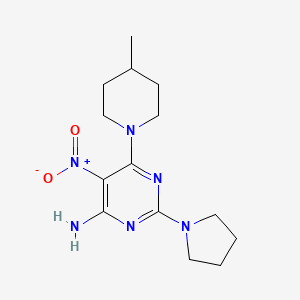
N~4~-(3-fluorophenyl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(3-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a prop-2-en-1-yl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyrimidine ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Alkylation: Addition of the prop-2-en-1-yl group to the nitrogen atom of the pyrimidine ring.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and alkylating agents for alkylation. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N4-(3-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography to obtain the compound in large quantities with high purity.
化学反应分析
Types of Reactions
N4-(3-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of N4-(3-AMINOPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
N4-(3-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N4-(3-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
N4-(3-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE can be compared with other pyrimidine derivatives, such as:
- N4-(3-CHLOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE
- N4-(3-BROMOPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE
- N4-(3-METHOXYPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making each compound unique in its own right.
属性
分子式 |
C13H13FN6O2 |
|---|---|
分子量 |
304.28 g/mol |
IUPAC 名称 |
4-N-(3-fluorophenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H13FN6O2/c1-2-6-16-13-18-11(15)10(20(21)22)12(19-13)17-9-5-3-4-8(14)7-9/h2-5,7H,1,6H2,(H4,15,16,17,18,19) |
InChI 键 |
QVHQZXTUQOCCFM-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B14972867.png)
![3-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972873.png)
![4-{[6,7-dimethoxy-1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methylbutyl)benzamide](/img/structure/B14972874.png)
![N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B14972881.png)
![3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14972887.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14972893.png)
![3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B14972902.png)
![3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14972910.png)
![6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972911.png)


![N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B14972938.png)
![N-Benzyl-2-(2-oxo-4-phenyl-2,3-dihydro-benzo[b][1,4]diazepin-1-yl)-acetamide](/img/structure/B14972942.png)
![N-methyl-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14972943.png)
